molecular formula C16H23LiN4O4 B2721930 Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate CAS No. 2377005-07-5

Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate

Cat. No.: B2721930
CAS No.: 2377005-07-5
M. Wt: 342.32
InChI Key: VFLOVRSSBVQBDP-RFVHGSKJSA-M
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Description

Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate is a complex compound involving lithium and a highly modified pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, beginning with the preparation of the pyrimidine core. Subsequent steps involve the selective introduction of various functional groups, each requiring specific reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Typical reagents may include amines, lithium sources, and protective groups like 2-methylpropan-2-yl.

Industrial Production Methods

On an industrial scale, the production may involve batch processing or continuous flow synthesis, utilizing automated systems to maintain precise control over reaction conditions. The key focus in industrial synthesis would be the efficiency, scalability, and cost-effectiveness while ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions:

  • Oxidation: Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

  • Reduction: It can be reduced to form lower oxidation state products, often using agents like hydrogen or metal hydrides.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, sodium hypochlorite.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas.

  • Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products depend on the specific type of reaction it undergoes. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could lead to partially or fully reduced amines.

Scientific Research Applications

In Chemistry

The compound serves as a building block in synthetic organic chemistry, aiding in the construction of more complex molecular architectures due to its versatile functional groups.

In Biology

It may be used in biochemical assays to study enzyme interactions or as a probe to investigate cellular pathways.

In Medicine

In Industry

In industrial applications, the compound could be used as an intermediate in the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action often involves the interaction of the compound's functional groups with specific molecular targets, such as enzymes or receptors. The pathways engaged can vary, but typically involve the binding of the compound to active sites, resulting in modulation of biological activity. The pyrimidine ring plays a crucial role in stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;4,5-dimethyl-6-[(3R)-3-aminopyrrolidin-1-yl]pyrimidine-2-carboxylate

  • Lithium;4,5-dimethyl-6-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidine-2-carboxylate

  • Lithium;4,5-dimethyl-6-[(3R)-3-carbamoylpyrrolidin-1-yl]pyrimidine-2-carboxylate

Highlighting Uniqueness

What sets Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate apart is the presence of the 2-methylpropan-2-yl group, which enhances its solubility and bioavailability compared to its analogues.

This is a glimpse into the rich tapestry of information about this fascinating compound. Is there any other aspect you'd like to explore further?

Properties

IUPAC Name

lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4.Li/c1-9-10(2)17-12(14(21)22)19-13(9)20-7-6-11(8-20)18-15(23)24-16(3,4)5;/h11H,6-8H2,1-5H3,(H,18,23)(H,21,22);/q;+1/p-1/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLOVRSSBVQBDP-RFVHGSKJSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=C(N=C1N2CCC(C2)NC(=O)OC(C)(C)C)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CC1=C(N=C(N=C1N2CC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23LiN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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